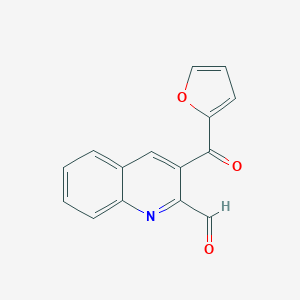
8-ブロモ-2-クロロキナゾリン-4-アミン
概要
説明
8-Bromo-2-chloroquinazolin-4-amine is a chemical compound with the molecular formula C8H5BrClN3 and a molecular weight of 258.5 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
科学的研究の応用
8-Bromo-2-chloroquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme functions and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloroquinazolin-4-amine typically involves the reaction of 2-chloro-4-nitroaniline with bromine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nitration, reduction, and halogenation . The general reaction conditions include:
Nitration: 2-chloroaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 2-chloro-4-nitroaniline.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid.
Halogenation: The resulting 2-chloro-4-aminobenzene is then brominated using bromine in the presence of a catalyst like iron(III) bromide to yield 8-Bromo-2-chloroquinazolin-4-amine.
Industrial Production Methods
Industrial production methods for 8-Bromo-2-chloroquinazolin-4-amine involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
8-Bromo-2-chloroquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives .
作用機序
The mechanism of action of 8-Bromo-2-chloroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Chloroquinazolin-4-amine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
8-Bromoquinazolin-4-amine:
2,8-Dichloroquinazolin-4-amine: Contains two chlorine atoms, which can influence its chemical behavior differently compared to 8-Bromo-2-chloroquinazolin-4-amine.
Uniqueness
8-Bromo-2-chloroquinazolin-4-amine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. This dual halogenation allows for a broader range of chemical modifications and applications compared to its analogs .
特性
IUPAC Name |
8-bromo-2-chloroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3/c9-5-3-1-2-4-6(5)12-8(10)13-7(4)11/h1-3H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWKIQGVGJPSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549437 | |
| Record name | 8-Bromo-2-chloroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956100-62-2 | |
| Record name | 8-Bromo-2-chloroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)




![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)



